molecular formula C6H15N3 B13464718 4-(Aminomethyl)piperidin-4-amine

4-(Aminomethyl)piperidin-4-amine

Cat. No.: B13464718
M. Wt: 129.20 g/mol
InChI Key: ZIGDBWVBODZHMG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-4-amine is a bicyclic amine featuring a piperidine ring with an aminomethyl substituent at the 4-position. This structure confers unique physicochemical properties, including enhanced basicity and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry and material science.

For example, the alkyl-linked lipoidal amine CP-46,665 (containing a 4-aminomethylpiperidine moiety) demonstrated potent cytotoxicity against human leukemias and solid tumors by disrupting cell membranes and inhibiting DNA synthesis . This suggests that the 4-(aminomethyl) group enhances membrane interaction and bioactivity.

Properties

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

4-(aminomethyl)piperidin-4-amine

InChI

InChI=1S/C6H15N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-5,7-8H2

InChI Key

ZIGDBWVBODZHMG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The reaction typically uses a molybdenum disulfide catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 4-(Aminomethyl)piperidin-4-amine often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions include Schiff bases, linear poly(amido amine)s, and dendron-OMS hybrids. These products are valuable in various applications, including drug delivery and material science .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-4-amine involves its interaction with molecular targets through its amine groups. These interactions can inhibit specific protein functions or facilitate the formation of complex structures. The compound’s ability to form micelles and hybrids makes it effective in drug delivery and material science applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidin-4-amine Derivatives

Structural Variations and Key Properties

The table below summarizes critical structural and physicochemical differences between 4-(aminomethyl)piperidin-4-amine and selected analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings References
4-(Aminomethyl)piperidin-4-amine -NH2CH2 at C4 C6H15N3 129.21 Not specified Cytotoxicity (e.g., CP-46,665), ion channel modulation
1-Benzylpiperidin-4-amine Benzyl at N1 C12H18N2 190.29 50541-93-0 Intermediate in opioid synthesis, pharmacological studies
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl at N1, HCl salt C12H16ClN2·HCl 261.18 1158497-67-6 Potential kinase inhibition (analogous to AKT1/ROCK2 inhibitors)
4-chloro-N-piperidin-4-ylpyrimidin-2-amine Pyrimidin-2-yl at N1, Cl at C4 of pyrimidine C9H14ClN4 210.69 1185310-78-4 Anticancer and antimicrobial drug candidate
1-Acetylpiperidin-4-amine Acetyl at N1 C7H14N2O 142.20 Not specified Intermediate for nootropic agents and acetylcholinesterase inhibitors
4-Anilino-1-Boc-piperidine Anilino at C4, Boc protection at N1 C16H24N2O2 276.38 Not specified Opioid precursor, forensic research
Cytotoxicity and Anticancer Activity
  • 4-(Aminomethyl)piperidin-4-amine Derivatives: CP-46,665, a lipoidal amine derivative, exhibited dose-dependent cytotoxicity against leukemia and solid tumor cells (IC50 ~5–10 µg/mL). Scanning electron microscopy confirmed severe membrane disruption, correlating with loss of reproductive capacity in tumor cells .
  • Pyrimidinyl Derivatives : Compounds like 4-chloro-N-piperidin-4-ylpyrimidin-2-amine (CAS 1185310-78-4) are explored for antimicrobial and anticancer properties due to their nitrogen-rich heterocyclic cores .
Ion Channel Modulation
Material Science
  • 4AMP (4-(Aminomethyl)piperidinium): Used in perovskite quantum wells for optoelectronics, highlighting the versatility of this scaffold beyond pharmacology .

Key Research Findings and Trends

Substituent-Driven Bioactivity :

  • Chlorobenzyl Groups (e.g., ): Enhance kinase inhibition (e.g., AKT1/ROCK2 targets) but may increase cytotoxicity risks.
  • Acetyl/Boc Groups (e.g., ): Improve solubility and metabolic stability, favoring CNS-targeted drug design.

Comparative Efficacy: CP-46,665 outperformed alkyl-linked phospholipids in cytotoxicity assays, emphasizing the advantage of the 4-(aminomethyl)piperidine core in membrane disruption .

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